molecular formula C6H11NO B2688997 1,2,3,6-Tetrahydropyridin-2-ylmethanol CAS No. 1785028-08-1

1,2,3,6-Tetrahydropyridin-2-ylmethanol

Cat. No.: B2688997
CAS No.: 1785028-08-1
M. Wt: 113.16
InChI Key: BKHTZJDZHRFTEW-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Polynuclear Co(II) Complexes : Research by Pattacini et al. (2011) explored the synthesis of polynuclear Co(II) complexes using pyridine-2-ylmethanol. They achieved different core structures and studied their magnetic behavior, revealing single-molecule metamagnetic behavior in one of the complexes (Pattacini et al., 2011).

  • 1,3-Dipolar Cycloaddition Studies : A study by Cid et al. (1992) investigated the 1,3-dipolar cycloaddition of tetrahydropyridine 1-oxide to furanones, providing crucial NMR data for understanding the conformational equilibria and stereochemistry of the adducts (Cid et al., 1992).

  • Photocatalytic Activities : Bachmann et al. (2013) described the synthesis of penta-pyridyl type ligands, including pyridine-2,6-diylbis(dipyridin-2-ylmethanol), and their rapid coordination with 3d element cations. These compounds showed photocatalytic activities in water reduction (Bachmann et al., 2013).

Synthetic Methods and Applications

  • Diastereoselective Synthesis : Duttwyler et al. (2012) developed a versatile reaction cascade for synthesizing highly substituted tetrahydropyridines. This process involved rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and reduction (Duttwyler et al., 2012).

  • Modular Assembly Reaction for Synthesis : Sun et al. (2014) introduced a concise method to synthesize tetrahydropyridines using 2-alkoxy-3,4-dihydropyran as a precursor. This method allowed the synthesis of various drug-like polyheterocycles (Sun et al., 2014).

Pharmacological Applications

  • Potential Anti-Inflammatory Agents : Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents. They reported good yields of tetrahydropyridines through sodium borohydride reduction (Rao et al., 1995).

  • Antiviral Agent Synthesis : Watanabe et al. (2017) developed a method for the stereoselective synthesis of tetrahydropyridines from 1,6-dihydropyridines, leading to the generation of compounds with anti-hepatitis C virus (HCV) activity (Watanabe et al., 2017).

Material Science and Coordination Chemistry

  • Lanthanide Complexes : Fang et al. (2018) fabricated tetra-nuclear lanthanide complexes with unique geometries and studied their magnetic refrigeration and single-molecule magnet behavior (Fang et al., 2018).

  • Magnetism in Tetranuclear Lanthanide(III) Complexes : Goura et al. (2014) synthesized tetranuclear lanthanide(III) complexes with a unique seesaw geometry and explored their magnetic properties (Goura et al., 2014).

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTZJDZHRFTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785028-08-1
Record name (1,2,3,6-tetrahydropyridin-2-yl)methanol
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